Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate
Brand Name: Vulcanchem
CAS No.: 887353-83-5
VCID: VC0015005
InChI: InChI=1S/C29H56O9/c1-5-6-7-8-9-10-11-12-13-14-31-15-16-32-17-18-33-19-20-34-21-22-35-23-24-36-25-26-37-27-28(30)38-29(2,3)4/h5H,1,6-27H2,2-4H3
SMILES: CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCCCCCCCCC=C
Molecular Formula: C29H56O9
Molecular Weight: 548.758

Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate

CAS No.: 887353-83-5

Cat. No.: VC0015005

Molecular Formula: C29H56O9

Molecular Weight: 548.758

* For research use only. Not for human or veterinary use.

Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate - 887353-83-5

Specification

CAS No. 887353-83-5
Molecular Formula C29H56O9
Molecular Weight 548.758
IUPAC Name tert-butyl 2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Standard InChI InChI=1S/C29H56O9/c1-5-6-7-8-9-10-11-12-13-14-31-15-16-32-17-18-33-19-20-34-21-22-35-23-24-36-25-26-37-27-28(30)38-29(2,3)4/h5H,1,6-27H2,2-4H3
Standard InChI Key JSUURNVGHQJQRC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCCCCCCCCC=C

Introduction

Chemical Identity and Basic Properties

Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate is characterized by its unique molecular structure containing seven oxygen atoms within its backbone chain. The compound is registered with CAS number 887353-83-5 and possesses distinct chemical and physical properties that distinguish it from related compounds.

Fundamental Identifiers

The compound can be identified through several standard chemical descriptors:

PropertyValue
CAS Number887353-83-5
Molecular FormulaC29H56O9
Molecular Weight548.758 g/mol
IUPAC Nametert-butyl 2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Synonyms3,6,9,12,15,18,21-Heptaoxadotriacont-31-enoic Acid 1,1-Dimethylethyl Ester
Standard InChIKeyJSUURNVGHQJQRC-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCCCCCCCCC=C

These identifiers provide essential information for researchers seeking to work with or study this compound .

Structural Characteristics

Molecular Architecture

The structure of tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate features several key elements that contribute to its functionality:

  • A terminal tert-butyl ester group that serves as a protecting group for the carboxylic acid functionality

  • Seven strategically positioned ether linkages that form the backbone of the molecule

  • A terminal alkene group at position 31 that provides a reactive site for further chemical modifications

The presence of multiple ether linkages creates a molecule with significant flexibility and the ability to interact with various solvents and substrates. The terminal alkene provides an opportunity for functionalization through addition reactions, making this compound particularly valuable in synthetic applications.

Functional Groups and Reactivity

The molecule contains several reactive sites:

  • The tert-butyl ester group can undergo hydrolysis to form a carboxylic acid

  • The terminal alkene can participate in addition reactions, hydrogenation, epoxidation, and other transformations

  • The polyether backbone can coordinate with metal ions and serve as a chelating agent

These functional elements enable the compound to undergo selective chemical modifications for various synthetic applications.

Physical Properties

Understanding the physical properties of tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate is crucial for its handling, storage, and application in research settings.

Appearance and State

At standard conditions, the compound exists as an oil, consistent with many high-molecular-weight organic compounds containing multiple ether linkages .

Solubility Profile

The compound demonstrates solubility in various organic solvents, making it versatile for different reaction conditions:

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
MethanolSoluble
DMSOSoluble
WaterLimited solubility

This solubility profile is consistent with its structure, which contains both polar ether linkages and nonpolar hydrocarbon segments .

Applications in Organic Synthesis

Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate serves as a valuable building block in organic synthesis, with applications across several research domains.

Synthetic Utility

The compound's versatility stems from its unique structure, which facilitates multiple types of transformations:

  • Introduction of polyether chains into target molecules to modify physical and chemical properties

  • Serving as a precursor for complex molecules through selective functional group manipulations

  • Participation in click chemistry reactions through the terminal alkene functionality

  • Acting as a modifiable linker in the synthesis of bioconjugates

Research Applications

Current research involving this compound includes:

  • Development of novel surfactants and emulsifiers

  • Creation of polymer precursors with defined structures

  • Synthesis of drug delivery vehicles for hydrophobic pharmaceutical compounds

  • Formation of biocompatible coatings for medical devices

Comparison with Similar Compounds

Understanding how tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate compares with related compounds provides insight into its unique properties and applications.

Structural Analogs

When compared to similar polyether compounds, tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate demonstrates both similarities and differences:

CompoundKey DifferencesSimilarities
3,6,9,12,15,18,21-Heptaoxanonatriacontan-1-olContains a terminal hydroxyl group instead of a tert-butyl ester; lacks terminal alkeneContains similar polyether backbone structure
PEG derivatives without terminal alkeneLack reactive terminal alkene functionalityShare polyether backbone structure
Shorter chain polyether estersContain fewer ether linkagesContain similar functional groups

These structural differences result in distinct reactivity profiles and applications for each compound .

Chemical Reactions and Transformations

The reactivity of tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate is largely determined by its functional groups, particularly the terminal alkene and the tert-butyl ester.

Ester Hydrolysis

The tert-butyl ester group can undergo hydrolysis under acidic conditions to yield the corresponding carboxylic acid, which can then be further functionalized through various coupling reactions.

Alkene Functionalization

The terminal alkene at position 31 provides a reactive site for numerous transformations:

Reaction TypeConditionsExpected Product
HydrogenationH₂, Pd/CSaturated hydrocarbon chain
EpoxidationmCPBA or other peroxidesEpoxide derivative
Hydroboration-OxidationBH₃ followed by H₂O₂/NaOHPrimary alcohol
OzonolysisO₃ followed by reductive workupAldehyde or carboxylic acid
HalogenationX₂ (X = Cl, Br, I)Dihalide

These transformations provide access to a wide range of functionalized derivatives for various applications.

Research Significance and Future Directions

Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate continues to attract interest from researchers across multiple disciplines due to its versatile structure and reactivity.

Current Research Areas

Ongoing research involving this compound focuses on:

  • Development of novel drug delivery systems leveraging the amphiphilic nature of the molecule

  • Creation of self-assembling nanostructures for materials science applications

  • Exploration of its potential as a surface-modifying agent for biomedical devices

  • Investigation of its use in the synthesis of biodegradable polymers

Future Perspectives

Potential future applications may include:

  • Development of targeted delivery systems for therapeutic compounds

  • Creation of responsive materials that change properties based on environmental stimuli

  • Exploration of its role in sustainable chemistry through biodegradable alternatives to traditional polymers

  • Investigation of its potential in catalysis as a phase-transfer agent or ligand

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